4-(4-Methylpyridin-3-yl)phenol
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Overview
Description
4-(4-Methylpyridin-3-yl)phenol is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a phenol group at the 3-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 4-methylpyridin-3-yl boronic acid with phenol derivatives in the presence of a palladium catalyst and a base.
Direct Arylation: Direct arylation of 4-methylpyridine with phenol derivatives under high-temperature conditions can also be employed.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of quinones.
Reduction: Reduction reactions can produce 4-(4-Methylpyridin-3-yl)aniline.
Substitution: Electrophilic substitution reactions can occur at the phenol group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Electrophilic substitution typically requires strong acids or Lewis acids.
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Anilines: Resulting from reduction reactions.
Substituted Phenols: Resulting from electrophilic substitution reactions.
Scientific Research Applications
4-(4-Methylpyridin-3-yl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(4-Methylpyridin-3-yl)phenol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects may involve the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
4-(4-Methylpyridin-3-yl)phenol is structurally similar to other phenol derivatives and pyridine-based compounds. its unique combination of a methyl group and a phenol group at specific positions on the pyridine ring sets it apart. Similar compounds include:
4-(Pyridin-3-yl)phenol: Lacks the methyl group at the 4-position.
2-Methyl-4-(pyridin-3-yl)phenol: Methyl group at the 2-position instead of the 4-position.
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Properties
IUPAC Name |
4-(4-methylpyridin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-6-7-13-8-12(9)10-2-4-11(14)5-3-10/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVMBRWSSRDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53164-96-8 |
Source
|
Record name | 4-(4-methylpyridin-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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